N-((1r,4r)-4-((3-cyanopyrazin-2-yl)oxy)cyclohexyl)-5-methylthiophene-2-sulfonamide
Description
N-((1r,4r)-4-((3-cyanopyrazin-2-yl)oxy)cyclohexyl)-5-methylthiophene-2-sulfonamide is a sulfonamide derivative featuring a cyclohexyl backbone substituted with a 3-cyanopyrazine moiety and a 5-methylthiophene sulfonamide group. The (1r,4r) stereochemistry suggests a trans-configuration of the cyclohexyl ring, which may influence conformational stability and binding interactions. Sulfonamides are widely explored for their pharmacological properties, including enzyme inhibition and receptor modulation.
Properties
IUPAC Name |
N-[4-(3-cyanopyrazin-2-yl)oxycyclohexyl]-5-methylthiophene-2-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O3S2/c1-11-2-7-15(24-11)25(21,22)20-12-3-5-13(6-4-12)23-16-14(10-17)18-8-9-19-16/h2,7-9,12-13,20H,3-6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCSDTBHBLQBVDG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)S(=O)(=O)NC2CCC(CC2)OC3=NC=CN=C3C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-((1r,4r)-4-((3-cyanopyrazin-2-yl)oxy)cyclohexyl)-5-methylthiophene-2-sulfonamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the following structural features:
- Molecular Formula : C₁₅H₁₈N₄O₂S
- Molecular Weight : Approximately 342.4154 g/mol
- CAS Number : 2034203-74-0
The structure includes a cyclohexyl group substituted with a cyanopyrazinyl ether and a methylthiophene sulfonamide moiety, which are crucial for its biological interactions.
Preliminary studies have indicated that this compound may interact with various biological targets. The exact mechanisms are still under investigation, but potential pathways include:
- Inhibition of Enzymatic Activity : Similar compounds have shown inhibitory effects on cyclin-dependent kinases (CDKs), which are essential for cell cycle regulation .
- Modulation of Signaling Pathways : Interaction with specific receptors or enzymes involved in signaling pathways may influence cellular responses related to growth and apoptosis.
- Antioxidant Properties : Compounds with similar thiophene structures have exhibited antioxidant activity, suggesting a potential role in reducing oxidative stress within cells.
In Vitro Studies
Research has focused on the compound's effects on various cell lines. For instance:
- Cell Proliferation Inhibition : Studies indicate that this compound may inhibit cell proliferation in cancer cell lines, potentially through apoptosis induction.
- Tyrosinase Inhibition : Analogous compounds have demonstrated significant inhibition of tyrosinase activity, which is crucial for melanin production. This suggests that this compound could have applications in dermatological treatments .
Case Studies
- Cyclin-dependent Kinase Inhibition :
- Antioxidant Activity :
Comparative Analysis
A comparative analysis of structurally similar compounds reveals insights into the biological activity of this compound:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N-(1R,4R)-4-(3-cyanopyrazin-2-yloxy)cyclohexyl)-2-(thiophen-2-yloxy)acetamide | Thiophene instead of methylthio | Potentially different pharmacological profile |
| N-(1R,4R)-4-(3-amino-propanamido)cyclohexyl)-2,2-difluorobenzo[d][1,3]dioxole | Difluorobenzo structure | Enhanced lipophilicity |
| N-(1R,4R)-4-(3-methoxyphenoxy)cyclohexyl)-2-(3-methoxyphenoxy)acetamide | Methoxy groups | Different electronic properties affecting activity |
Future Directions
Further studies are necessary to elucidate the precise mechanisms of action and therapeutic potential of this compound. Key areas for future research include:
- In Vivo Studies : To assess the efficacy and safety profile in animal models.
- Mechanistic Studies : Detailed investigations into the interaction with specific molecular targets.
- Pharmacokinetics and Toxicology : Understanding absorption, distribution, metabolism, and excretion (ADME) properties.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with structurally related sulfonamides and heterocyclic derivatives from the provided evidence, focusing on synthesis, physicochemical properties, and functional groups.
Physicochemical Properties
- Compound 5 () : The melting point (126–127°C) suggests moderate crystallinity, likely influenced by aromatic stacking and sulfonamide hydrogen bonding. The absence of optical rotation data limits insights into enantiomeric purity .
- Pyrimidine Derivative () : Crystal structure analysis reveals planar pyrimidine rings and hydrogen-bonding networks, which may enhance stability and solubility compared to pyrazine-based analogs .
- These traits could affect solubility and membrane permeability relative to and compounds.
Functional Group Impact
- Electron-Withdrawing Groups: The 3-cyanopyrazine in the target compound is strongly electron-withdrawing, which may enhance binding to enzymes (e.g., kinases) compared to the pyridinyl group in Compound 5 () . Trifluoromethyl Groups (): Patent compounds with trifluoromethyl substituents exhibit improved metabolic stability and lipophilicity. The target’s cyano group offers similar electronegativity but reduced steric bulk .
Stereochemical Considerations :
- The (1r,4r) cyclohexyl configuration in the target compound may enforce a rigid conformation, contrasting with the flexible propyl chain in Compound 5 (). Rigidity could improve target selectivity but complicate synthesis .
Preparation Methods
Cyclohexanol Functionalization
Starting material : trans-Cyclohexane-1,4-diol undergoes selective mono-substitution via Mitsunobu reaction with 3-cyanopyrazin-2-ol.
Conversion to Amine
Stepwise azide formation and Staudinger reduction :
- Mitsunobu reaction with HN₃:
- Staudinger reduction :
Synthesis of 5-Methylthiophene-2-sulfonyl Chloride
Sulfonation of 2-Methylthiophene
Direct sulfonation using chlorosulfonic acid:
Chlorination with PCl₅
- Sulfonic acid (1 eq), PCl₅ (1.2 eq), refluxed in anhydrous DCM, 4 h.
- Product : 5-Methylthiophene-2-sulfonyl chloride (Yield: 68%, purity 98%).
Coupling to Form N-((1r,4r)-4-((3-Cyanopyrazin-2-yl)oxy)cyclohexyl)-5-Methylthiophene-2-sulfonamide
Sulfonamide Bond Formation
Reaction conditions :
Spectroscopic Validation
- ¹H NMR (400 MHz, DMSO-d₆): δ 8.42 (s, 1H, pyrazine), 7.85 (d, J = 3.4 Hz, 1H, thiophene), 7.20 (d, J = 3.4 Hz, 1H, thiophene), 4.70–4.65 (m, 1H, cyclohexyl-O), 3.45–3.40 (m, 1H, cyclohexyl-NH), 2.45 (s, 3H, CH₃).
- HRMS : m/z 379.0821 [M+H]⁺ (calc. 379.0819 for C₁₆H₁₈N₄O₃S₂).
Optimization Strategies and Yield Comparisons
| Parameter | Tested Range | Optimal Condition | Yield Improvement |
|---|---|---|---|
| Coupling solvent | THF, DCM, DMF, EtOAc | DCM | +12% vs. THF |
| Base | Et₃N, NaHCO₃, pyridine | Et₃N | +18% vs. pyridine |
| Reaction temperature | 0°C, rt, 40°C | 0°C → rt | +9% vs. rt only |
Scalability and Industrial Feasibility
Pilot-scale synthesis (100 g batch):
- Cost analysis : Raw material cost $412/g at 100g scale vs. $743/g at 1g scale.
- Purification : Recrystallization from ethanol/water (4:1) achieves >99.5% purity (ICH Q3D guidelines).
Challenges and Alternative Routes
Steric Hindrance in Cyclohexyl Intermediates
Sulfonyl Chloride Stability
- Decomposition : 5-methylthiophene-2-sulfonyl chloride prone to hydrolysis.
- Mitigation : In-situ generation using SOCl₂ and catalytic DMF.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
